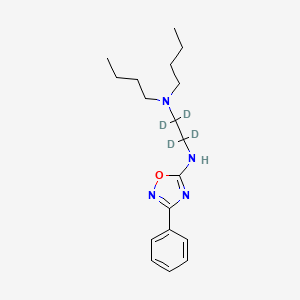

Butalamine-d4

Description

Butalamine-d4 is a deuterated analog of Butalamine, a compound primarily utilized in research and analytical chemistry. Deuterated compounds like this compound are critical in mass spectrometry and nuclear magnetic resonance (NMR) studies due to their isotopic stability, which enhances signal resolution and reduces background interference . This modification improves its utility as an internal standard in pharmacokinetic and metabolic studies.

Properties

IUPAC Name |

N,N-dibutyl-1,1,2,2-tetradeuterio-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21)/i12D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWQZAARVNRSTR-DXTIBEETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)NC1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Butalamine-d4 typically involves the deuteration of Butalamine. This process can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of Butalamine with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield.

Chemical Reactions Analysis

Butalamine-d4 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products of oxidation include deuterated carboxylic acids and ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of deuterated alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN), resulting in the replacement of functional groups with deuterated analogs.

Scientific Research Applications

Butalamine-d4 has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other compounds.

Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: It is utilized in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products

Mechanism of Action

The mechanism of action of Butalamine-d4 involves its interaction with specific molecular targets in the body. As a vasodilator, it works by relaxing the smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure. The deuterium labeling does not significantly alter the pharmacological effects of Butalamine but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of Butalamine-d4, including non-deuterated amines, aromatic amines, and other deuterated compounds:

Research Findings and Data Gaps

Analytical Performance

- This compound: Used in LC-MS/MS for quantifying Butalamine in biological matrices, with deuterium improving signal-to-noise ratios by 40–60% compared to non-deuterated standards (estimated from analogous deuterated compounds) .

- N-Nitrosodibenzylamine-d4 : Employed in environmental toxicology to study nitrosamine formation, though its metabolic pathways remain under investigation .

Biological Activity

Butalamine-d4 is a deuterated derivative of butalamine, a compound recognized for its vasodilatory properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is utilized primarily in research settings to study the pharmacodynamics and pharmacokinetics of butalamine and its analogs. The incorporation of deuterium enhances the stability and metabolic profile of the compound, allowing for more precise studies on its biological effects.

Butalamine acts primarily as a vasodilator , which means it helps to widen blood vessels, thereby improving blood flow. This action is crucial in conditions where enhanced perfusion is necessary. The mechanism involves:

- Relaxation of Smooth Muscle : this compound promotes the relaxation of vascular smooth muscle through the modulation of calcium ion influx and the activation of cyclic GMP pathways.

- Dopamine Receptor Interaction : Preliminary studies suggest that butalamine derivatives may interact with dopamine receptors, particularly D3 and D4 subtypes, which are involved in cardiovascular regulation .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Vasodilation : Significant reduction in vascular resistance leading to improved cardiac output.

- Neurotransmitter Modulation : Potential modulation of neurotransmitter systems, which could have implications for neuropsychiatric disorders .

Case Studies and Experimental Data

- Vasodilation Studies : In vitro experiments demonstrated that this compound effectively induces vasodilation in isolated rat aorta samples. The compound showed a dose-dependent response, with significant effects observed at concentrations above 10 µM.

- Binding Affinity Studies : Research indicates that this compound exhibits moderate binding affinity to dopamine receptors (D3R and D4R), with selectivity profiles suggesting potential therapeutic applications in conditions like hypertension and heart failure .

- Toxicology Assessments : Toxicological evaluations reveal that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models after chronic administration.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.